7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a heterocyclic compound characterized by its unique structural features, including a bromine atom attached to the pyrido[2,3-B][1,4]oxazine ring system. Its molecular formula is , and it has a molecular weight of approximately 215.05 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to its potential pharmacological properties and applications in various scientific fields .
The compound is classified under heterocyclic compounds, which are cyclic compounds that contain atoms of at least two different elements as part of the ring structure. It is particularly noted for its applications in drug design and materials science. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem .
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine typically involves the bromination of 2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine. This reaction is usually performed under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like dichloromethane.
Key Steps in Synthesis:
The molecular structure of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine features a fused ring system consisting of a pyridine and an oxazine moiety. The compound exhibits distinct chemical properties due to the presence of the bromine substituent.
Molecular Data:
The presence of the bromine atom significantly influences its reactivity and biological interactions .
7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine can undergo various chemical reactions:
Types of Reactions:
Common Reagents Used:
The mechanism of action for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The oxazine ring and the bromine substituent play critical roles in determining binding affinity and specificity towards these targets.
Biological Implications:
The compound has been studied for its potential effects on neurological pathways and may serve as a pharmacophore in drug design aimed at treating various diseases due to its unique structural properties .
7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.05 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The compound's solubility in organic solvents makes it suitable for various applications in organic synthesis and biological assays .
7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine has several applications across different scientific disciplines:
Medicinal Chemistry:
It is being explored for its potential antimicrobial and anticancer properties.
Materials Science:
The compound is investigated for developing novel materials with specific electronic or optical properties.
Biological Studies:
It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
These applications highlight the versatility of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine as a valuable compound in both research and industrial settings .
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 946121-78-4, Molecular Formula: C₇H₇BrN₂O) serves as a pivotal building block in medicinal and heterocyclic chemistry due to its fused bicyclic structure and bromine atom. The pyrido[2,3-b][1,4]oxazine core combines electron-rich nitrogen and oxygen heteroatoms with a halogen handle for further functionalization, enabling access to complex pharmaceuticals. Its molecular weight of 215.05 g/mol and moderate LogP (1.65) balance solubility and reactivity, making it suitable for multi-step syntheses [1] [3]. As a key intermediate, it facilitates the construction of:
The scaffold’s synthetic utility stems from the juxtaposition of the bromine atom and the oxazine ring’s conformational flexibility, which permits regioselective modifications [1] [9].
Bromination at the C7 position is typically achieved early in the synthesis to exploit this site for downstream derivatization. Two principal approaches dominate:
Direct Electrophilic Bromination:Precursors like 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergo regioselective bromination using molecular bromine (Br₂) in chlorinated solvents. This method exploits the electron-rich C7 position but requires careful stoichiometry to avoid polybromination [1] [3].
Directed Ortho-Metalation (DoM)-Bromination:For scaffolds sensitive to electrophilic conditions, lithiation at C7 using n-butyllithium followed by quenching with bromine sources (e.g., 1,2-dibromoethane) offers superior regiocontrol. This method is ideal for gram-scale synthesis but demands anhydrous conditions [8].
Critical Consideration: The position of bromination is scaffold-dependent. Pyrido[2,3-b] systems favor C7 functionalization due to electronic asymmetry, whereas pyrido[3,2-b] isomers brominate at C8 [8].
Ring closure to form the dihydrooxazine moiety leverages catalytic strategies to enhance efficiency:
Table 1: Catalytic Systems for Functionalizing 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reaction Type | Catalyst | Conditions | Yield (%) | Key Applications |
---|---|---|---|---|
Ring Closure | CuI | DMF, 100°C, 6h | 78–82 | Core scaffold assembly |
Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C, 1h | 85–90 | Biaryl hybrids for drug discovery |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Toluene, 90°C, 12h | 70–75 | Kinase inhibitor precursors |
Solvent choice critically influences reaction kinetics and purity:
Table 2: Solvent Optimization Across Synthetic Steps
Step | Optimal Solvent | Temperature | Purity (%) | Yield (%) |
---|---|---|---|---|
Bromination | Chloroform | 0–25°C | 97 | 88 |
Ring Closure | Acetonitrile | 80°C | 98 | 82 |
Suzuki Coupling | 1,4-Dioxane/H₂O | 100°C | 95 | 89 |
Yield Optimization Tactics:
These strategies underscore the compound’s role as a versatile synthon, where reaction precision enables diverse therapeutic applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1